molecular formula C21H23FN4O B5595340 N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B5595340
M. Wt: 366.4 g/mol
InChI Key: BOEOPDBVSMVAJO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18558953 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives, including N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have shown potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. Studies demonstrate that these compounds can inhibit cancer cell growth, with some derivatives having IC50 values less than 10 nM. Furthermore, certain derivatives have been tested in vivo against colon 38 tumors in mice, showing curative potential at low doses (Deady et al., 2003); (Deady et al., 2005).

Antiallergy Activity

N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, with structural similarities to the compound , have been synthesized and evaluated for their antiallergy activity. These compounds were tested in the passive foot anaphylaxis (PFA) assay, which is useful for detecting compounds with antiallergic properties. While no derivatives tested were active at 10 mg/kg in the guinea pig anaphylaxis (GPA) assay, one analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicating potential for antiallergy applications (Walsh et al., 1990).

Antitumor Agents

Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which share a structural motif with this compound, have shown in vivo antitumor activity. Specifically, 5-substituted derivatives exhibit significant antileukemic and solid tumor activity in vivo due to their ability to bind DNA by intercalation. The activity spectrum suggests the potential for these compounds to be developed into antitumor agents, especially when bearing electron-withdrawing substituents (Denny et al., 1987).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-14-6-4-5-7-17(14)20(26(2)3)13-23-21(27)19-12-18(24-25-19)15-8-10-16(22)11-9-15/h4-12,20H,13H2,1-3H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEOPDBVSMVAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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